

A Comparative Guide to the Analytical Quantification of Finasteride and Carboxy Finasteride

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Compound of Interest		
Compound Name:	Carboxy finasteride	
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This guide provides a detailed comparison of the analytical methodologies for the quantification of finasteride, a 5α-reductase inhibitor, and its major metabolite, **carboxy finasteride**. The selection of an appropriate analytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical manufacturing. This document presents a comprehensive overview of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by experimental data and detailed protocols.

Quantitative Performance Overview

The following tables summarize the key performance characteristics of various analytical methods for finasteride and **carboxy finasteride**, offering a direct comparison of their sensitivity, linearity, and precision.

Table 1: Comparison of Analytical Methods for Finasteride Quantification



Method	Matrix	Linearity Range	Limit of Quantitatio n (LOQ)	Precision (%RSD)	Accuracy (%)
RP-HPLC	Bulk & Tablets	10-50 μg/mL	0.461 μg/mL	< 2%	99.8-103.2% [1]
RP-HPLC	Bulk & Tablets	125-625 μg/mL	4.166 μg/mL	Within limits	100.76%[2]
RP-HPLC	Bulk & Tablets	10-60 μg/mL	3.4456 μg/mL	Within limits	Within limits[3]
LC-MS	Human Plasma	1-100 ng/mL	1 ng/mL	3.4-7.3%	95.2-101%[4]
LC-ESI-MS	Human Plasma	0.1-60 ng/mL	0.1 ng/mL	2.14-14.69%	98-110%[5]
LC-MS/MS	Human Plasma	1.0-25.0 ng/mL	1.0 ng/mL	2.5-7.1%	96.6-103.9% [6]
LC-MS/MS	Human Serum	0.1-20.0 ng/mL	0.1 ng/mL	< 15%	Within ±15% [7]

Table 2: Comparison of Analytical Methods for Carboxy Finasteride Quantification

Method	Matrix	Linearity Range	Limit of Detection (LOD)	Precision (%RSD)	Accuracy (%)
LC-MS (Screening)	Human Urine	10.0–500.0 ng/mL	< 2 ng/mL	< 5.3%	Within ±6.6%
LC-MS/MS (Confirmation)	Human Urine	10.0–500.0 ng/mL	Not Reported	< 5.3%	Within ±6.6%

Experimental Methodologies



This section provides detailed protocols for the key analytical methods discussed, offering a practical guide for laboratory implementation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Finasteride in Pharmaceutical Formulations

This method is suitable for the quantification of finasteride in bulk drug and tablet dosage forms.

- Chromatographic System: A liquid chromatograph equipped with a UV-Visible detector is used.[9]
- Column: Waters Nova-Pak, C18, 250 × 4.6 μm.[9]
- Mobile Phase: A mixture of water, tetrahydrofuran, and acetonitrile (ACN) in the ratio of 50:25:25 (v/v/v).[9]
- Flow Rate: 1.8 mL/min.[9]
- Detection: UV detection at 210 nm.[9]
- Sample Preparation:
 - Accurately weigh 100 mg of finasteride working standard or sample into a 10 mL volumetric flask.[9]
 - Dissolve and dilute to volume with the diluent (Water:Acetonitrile, 50:50).
 - Sonicate for 30 minutes for degassing.[9]
 - For analysis of impurities, further dilutions may be necessary.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Finasteride in Human Plasma



This method offers high sensitivity and selectivity for the determination of finasteride in biological matrices.

- Chromatographic System: A liquid chromatograph coupled with a mass spectrometer with electrospray ionization (ESI).[4]
- Column: Waters Symmetry Shield RP18 column (50 × 2.1 mm, 3.5 μm).[4]
- Mobile Phase: A gradient mobile phase composed of acetonitrile and 10 mM ammonium acetate with 0.1% formic acid.[4]
- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI), positive.[4]
 - Detection Mode: Selected Ion Monitoring (SIM).[4]
 - Monitored m/z: 373.3 for finasteride.[4]
- Sample Preparation (Liquid-Liquid Extraction):
 - To 0.2 mL of plasma, add the internal standard.
 - Add 1.6 mL of ethyl acetate and vortex for 5 minutes.[4]
 - Centrifuge for 5 minutes.[4]
 - Transfer the supernatant and evaporate to dryness.[4]
 - Reconstitute the residue in 80 μL of the reconstitution solution.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Carboxy Finasteride in Human Urine

This method is designed for the screening and confirmation of **carboxy finasteride**, the major urinary metabolite of finasteride, often for doping control purposes.



- Chromatographic System: A liquid chromatograph coupled with a single quadrupole or triple quadrupole mass spectrometer.[8]
- Ionization: Positive electrospray ionization.[8]
- · Screening Method:
 - Detection Mode: Selected Ion Monitoring (SIM).[8]
 - Monitored m/z: 403 for carboxy finasteride.[8]
- Confirmation Method:
 - Detection Mode: Product Ion Scan.[8]
 - Precursor Ion: m/z 403.[8]
- Sample Preparation (Liquid-Liquid Extraction):
 - Urine samples are subjected to liquid-liquid extraction.[8]

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the described analytical methods.



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Finasteride HPLC Workflow





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Finasteride LC-MS Workflow



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Carboxy Finasteride LC-MS/MS Workflow

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